Methyl 6-ethoxypicolinate
CAS No.: 55980-65-9
Cat. No.: VC11678259
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55980-65-9 |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | methyl 6-ethoxypyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H11NO3/c1-3-13-8-6-4-5-7(10-8)9(11)12-2/h4-6H,3H2,1-2H3 |
| Standard InChI Key | OZZDMTGIQASJLD-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC(=N1)C(=O)OC |
| Canonical SMILES | CCOC1=CC=CC(=N1)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Methyl 6-ethoxypicolinate (CHNO) belongs to the picolinic acid ester family, featuring a pyridine core with ethoxy (–OCHCH) and methoxycarbonyl (–COOCH) groups at positions 6 and 2, respectively. The ethoxy group introduces steric and electronic effects that differentiate it from simpler analogs like methyl picolinate (CHNO) .
Predicted Physical Properties
Based on structurally similar compounds, Methyl 6-ethoxypicolinate likely exhibits:
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Molecular Weight: ~197.19 g/mol
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Density: 1.2–1.4 g/cm³ (comparable to methyl 6-(bromomethyl)picolinate )
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Boiling Point: ~300–320°C (extrapolated from methyl picolinate’s 95°C at 1 mmHg )
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Melting Point: 50–70°C (higher than methyl picolinate’s 19°C due to increased hydrophobicity )
Table 1: Comparative Physicochemical Data for Picolinate Esters
The ethoxy group enhances lipophilicity compared to hydroxyl or bromomethyl analogs, potentially improving membrane permeability in biological systems .
Synthesis Pathways
Regioselective Metallation and Functionalization
A key synthesis route involves regioselective ortho-metallation of methyl picolinate derivatives. As demonstrated in patent US10633341B2 , methyl 6-(bromomethyl)picolinate serves as a precursor for nucleophilic substitution. Treating this bromide with sodium ethoxide in anhydrous tetrahydrofuran (THF) at 0–25°C would yield Methyl 6-ethoxypicolinate:
This reaction aligns with methodologies used to generate phosphonic acid and sulfonamide isosteres from bromomethyl intermediates .
Oxidation of Ethyl-Substituted Pyridines
Chemical Reactivity and Stability
The ethoxy group’s electron-donating nature deactivates the pyridine ring toward electrophilic substitution but enhances stability under basic conditions. Key reactivity aspects include:
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Ester Hydrolysis: The methyl ester undergoes saponification in aqueous NaOH to form 6-ethoxypicolinic acid, a potential chelating agent for metal ions .
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Nucleophilic Aromatic Substitution: The 3- and 5-positions of the pyridine ring remain susceptible to substitution under forcing conditions, enabling further functionalization .
Applications in Pharmaceutical Intermediates
Methyl 6-ethoxypicolinate’s structural features make it a candidate for metallo-β-lactamase (MBL) inhibitors. Dipicolinic acid (DPA) derivatives, such as those reported in PMC6609467 , show potent inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1). Replacing one carboxylate with an ethoxy group could modulate binding affinity while maintaining Zn(II) chelation:
Table 2: Comparative IC Values for NDM-1 Inhibitors
| Compound | IC (nM) | Structure |
|---|---|---|
| DPA | 840 | Dipicolinic acid |
| Phosphonic acid analog | 130 | 6-Phosphonomethylpicolinate |
| Ethoxy analog (est.) | 200–400 | Methyl 6-ethoxypicolinate |
The ethoxy group’s steric bulk may reduce inhibitory potency compared to phosphonic acid analogs but improve pharmacokinetic properties .
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